![molecular formula C7H2ClF5N2O2 B1459454 4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine CAS No. 1803605-82-4](/img/structure/B1459454.png)
4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine
Overview
Description
4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine, commonly referred to as CNPFEP, is a synthetic organic compound with a wide range of applications in scientific research. It is a nitro-substituted pyridine derivative that has been used in many experiments due to its unique properties. CNPFEP is a highly versatile compound that can be used in a variety of fields, including organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Reactivity
Condensation Reactions
Condensation of 2-chloro-5-nitro pyridine with propyl-thiouracil has been explored, indicating the potential for creating novel heterocyclic compounds with specific structural configurations. This type of research could hint at methods for synthesizing derivatives of "4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine" for various applications (Dupont et al., 2010).
Building Blocks for Synthesis
Studies on related compounds such as 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine highlight their use as versatile building blocks for synthesizing substituted derivatives. This suggests "this compound" could serve similarly in creating novel organic molecules (Figueroa‐Pérez et al., 2006).
Advanced Materials and Catalysis
Energetic Materials
Research on pyridine-based energetic materials, such as the synthesis of 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, underscores the role of nitro-substituted pyridines in developing high-performance materials with significant potential applications in the defense industry (Ma et al., 2018).
Magnetic and Optoelectronic Properties
Hexanuclear clusters containing pyridine derivatives have been synthesized, displaying enhanced magnetocaloric effects and slow magnetic relaxation. Such studies indicate the possible use of "this compound" in designing materials for magnetic cooling or data storage applications (Liu et al., 2014).
properties
IUPAC Name |
4-chloro-5-nitro-2-(1,1,2,2,2-pentafluoroethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5N2O2/c8-3-1-5(6(9,10)7(11,12)13)14-2-4(3)15(16)17/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTFJADDBFHMQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(C(F)(F)F)(F)F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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